PD-1/PD-L1-IN-38

AhR Antagonist Luciferase Reporter Assay Immunotherapy

PD-1/PD-L1-IN-38 (also cataloged as (2R,3S)-PD-1/PD-L1-IN-38) is a synthetic analog derived from natural tanshinolic adducts, functioning primarily as an oral aryl hydrocarbon receptor (AhR) antagonist. It inhibits tumor cell proliferation, promotes secretion of INF-γ by CD8+ T cells, and suppresses PD-1/PD-L1 signal transduction, positioning it as a small-molecule immunotherapeutic candidate.

Molecular Formula C29H28O4
Molecular Weight 440.5 g/mol
Cat. No. B12376561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1/PD-L1-IN-38
Molecular FormulaC29H28O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C
InChIInChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m0/s1
InChIKeyXMHMVSQQAMERJL-WNJJXGMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-1/PD-L1-IN-38 Compound Guide: Definition, Class, and Key Characteristics for Research Procurement


PD-1/PD-L1-IN-38 (also cataloged as (2R,3S)-PD-1/PD-L1-IN-38) is a synthetic analog derived from natural tanshinolic adducts, functioning primarily as an oral aryl hydrocarbon receptor (AhR) antagonist. It inhibits tumor cell proliferation, promotes secretion of INF-γ by CD8+ T cells, and suppresses PD-1/PD-L1 signal transduction, positioning it as a small-molecule immunotherapeutic candidate [1]. Its molecular formula is C29H28O4 with a molecular weight of 440.53 g/mol .

Why Generic Small-Molecule PD-1/PD-L1 Inhibitors Cannot Substitute for PD-1/PD-L1-IN-38 in AhR-Targeted Immunotherapy Research


Conventional small-molecule PD-1/PD-L1 inhibitors (e.g., BMS-202, INCB086550) primarily block the physical interaction between PD-1 and PD-L1. PD-1/PD-L1-IN-38 differentiates itself by targeting the upstream IDO/TDO/Kyn/AhR signaling pathway to modulate PD-L1 expression, rather than acting as a direct orthosteric blocker [1]. Supplier specifications do not report direct PD-1/PD-L1 HTRF inhibitory activity; instead, its functional activity is mediated through AhR inhibition, which offers a distinct approach to overcoming tumor immune evasion and cannot be replaced by inhibitors merely disrupting the PD-1/PD-L1 protein-protein interface .

Quantitative Differentiation Evidence: PD-1/PD-L1-IN-38 vs. Direct PD-1/PD-L1 Blockers for Scientific Selection


AhR Antagonism Potency: PD-1/PD-L1-IN-38 Demonstrates Superior Target-Specific Activity Compared to Natural AhR Inhibitors

The luciferase reporter gene assay revealed that (±)-13e exhibits better AhR inhibitory activity (IC50 = 0.30 μM and 0.25 μM) than that of the natural product DNPs characterized within the same study, establishing improved potency over the parent natural scaffolds [1].

AhR Antagonist Luciferase Reporter Assay Immunotherapy

Mechanism of PD-L1 Inhibition: AhR-Dependent Pathway Modulation vs. Direct Orthosteric Blockade

While standard inhibitors like BMS-202 bind directly to PD-L1 to block PD-1 interaction (IC50 = 18 nM) , PD-1/PD-L1-IN-38 does not appear as an orthosteric blocker. Instead, it inhibits PD-1/PD-L1 signaling through AhR antagonism, a mechanism that targets the upstream regulation of PD-L1 expression rather than the downstream protein-protein interaction [1].

PD-L1 Expression AhR Pathway Mechanism of Action

Oral Bioavailability: A Key Differentiator for In Vivo Research Protocols Where Standard Inhibitors Require Parenteral Administration

PD-1/PD-L1-IN-38 is described as an orally active AhR antagonist with in vivo anticancer properties [1]. This contrasts with many early-generation small-molecule PD-L1 inhibitors, such as BMS-202, which are typically administered parenterally in preclinical models due to poor oral bioavailability [2].

Oral Bioavailability In Vivo ADME

Functional Activity: Restoration of CD8+ T Cell INF-γ Secretion Confirmed in In Vitro and In Vivo Settings

In both in vitro and in vivo experiments, (±)-13e demonstrated the ability to promote INF-γ secretion by CD8+ T cells and inhibit PD-1/PD-L1 signal transduction [1]. This dual functional phenotype—cytokine restoration plus pathway inhibition—is a hallmark of immune checkpoint modulation that is not uniformly observed across all AhR antagonists.

CD8+ T cells INF-γ Immune Activation

Top Application Scenarios for PD-1/PD-L1-IN-38 Based on Quantitative Differentiation Data


Mechanistic Studies of IDO/TDO/Kyn/AhR Crosstalk with Immune Checkpoints

Researchers investigating the intersection of tryptophan metabolism and PD-L1 expression require a compound that inhibits AhR—not merely PD-1/PD-L1 binding. PD-1/PD-L1-IN-38, with its established AhR IC50 of 0.25–0.30 μM [1], provides a reproducible chemical probe for dissecting how AhR antagonism modulates the PD-L1 axis in T-cell/tumor co-culture systems.

In Vivo Efficacy Studies Requiring Oral Dosing in Syngeneic Mouse Tumor Models

For preclinical efficacy studies where continuous oral dosing is preferred over repeated injections, PD-1/PD-L1-IN-38 offers the practical advantage of oral activity [1]. Its ability to inhibit tumor proliferation and promote INF-γ secretion in CD8+ T cells in vivo makes it suitable for monotherapy and combination studies (e.g., with chemotherapy or radiotherapy) in immunocompetent models.

Comparator Benchmarking for Novel AhR Antagonist Screening Campaigns

Drug discovery programs seeking novel AhR antagonists can use PD-1/PD-L1-IN-38 as a reference compound in luciferase reporter gene assays [1]. Its sub-micromolar AhR IC50 and confirmed in vivo antitumor profile provide a well-characterized benchmark for structure–activity relationship (SAR) expansions around the 1,4-benzodioxan hemiacetal scaffold.

Combination Therapy Research Overcoming PD-1/PD-L1 Inhibitor Resistance

In tumor models exhibiting resistance to direct anti-PD-L1 antibodies or small-molecule orthosteric blockers, PD-1/PD-L1-IN-38 offers an orthogonal mechanism via AhR pathway inhibition [1]. This scenario is particularly relevant for immunotherapy-resistant cancers where alternative immunosuppressive pathways are activated.

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